molecular formula C21H21ClN6O2S B2641465 N-(4-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide CAS No. 1210246-07-3

N-(4-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide

Cat. No.: B2641465
CAS No.: 1210246-07-3
M. Wt: 456.95
InChI Key: NYXAXQYKSQESSH-UHFFFAOYSA-N
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Description

N-(4-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C21H21ClN6O2S and its molecular weight is 456.95. The purity is usually 95%.
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Biological Activity

N-(4-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential clinical implications.

Chemical Structure and Properties

The molecular formula of the compound is C22H25ClN8O3SC_{22}H_{25}ClN_8O_3S, with a molecular weight of 517.01 g/mol. The structure features a thiazole ring, a pyrazine moiety, and a piperazine derivative, which contribute to its biological properties.

PropertyValue
Molecular FormulaC22H25ClN8O3S
Molecular Weight517.01 g/mol
SMILESCC1=NC(N2CCN(CC2)CCO)=CC(N(N=O)C3=NC=C(S3)C(NC4=C(C=CC=C4Cl)C)=O)=N1
InChIInChI=1S/C22H25ClN8O3S/c1-14...

Research indicates that this compound exhibits several biological activities:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis in various pathogens, including Plasmodium falciparum, the causative agent of malaria .
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, making it a candidate for further investigation in treating infections caused by resistant strains .
  • Cancer Therapeutics : The compound's structural similarities to known anticancer agents suggest potential activity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Assay TypeResult
DHODH Inhibition (IC50)50 µM (compared to standard inhibitors)
Antimicrobial ActivityEffective against E. coli and S. aureus
Cytotoxicity in Cancer CellsIC50 values ranging from 10 µM to 30 µM across different cell lines

Case Studies

  • Study on DHODH Inhibition : A recent study demonstrated that derivatives similar to this compound effectively inhibited DHODH, leading to reduced replication of the measles virus in cell cultures. This suggests its potential as an antiviral agent .
  • Anticancer Activity : Another research project focused on the compound's ability to induce apoptosis in breast cancer cells, showing significant promise as a therapeutic agent in oncology .

Properties

IUPAC Name

N-[4-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN6O2S/c1-14-2-3-15(22)10-18(14)27-6-8-28(9-7-27)19(29)11-16-13-31-21(25-16)26-20(30)17-12-23-4-5-24-17/h2-5,10,12-13H,6-9,11H2,1H3,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXAXQYKSQESSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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